molecular formula C14H13Br B8068502 2-(2-Bromoethyl)-1,1'-biphenyl

2-(2-Bromoethyl)-1,1'-biphenyl

Cat. No.: B8068502
M. Wt: 261.16 g/mol
InChI Key: MKWYOCFXHZSUNC-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl moiety substituted with a bromoethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: One common method for synthesizing 2-(2-Bromoethyl)-1,1’-biphenyl involves the electrophilic aromatic substitution of biphenyl with 2-bromoethyl bromide.

    Reduction of Phenethyl Alcohol: Another method involves the reduction of phenethyl alcohol with hydrogen bromide. The phenethyl alcohol is heated to 110°C, and hydrogen bromide is slowly introduced.

Industrial Production Methods: Industrial production of 2-(2-Bromoethyl)-1,1’-biphenyl often involves large-scale electrophilic aromatic substitution reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of various substituted biphenyl derivatives.

    Oxidation: Formation of biphenyl carboxylic acids.

    Reduction: Formation of ethyl-substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: 2-(2-Bromoethyl)-1,1’-biphenyl is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It is used in the development of drugs targeting specific enzymes and receptors .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and as a flame retardant .

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,1’-biphenyl involves its ability to undergo electrophilic aromatic substitution reactions. The bromoethyl group acts as an electrophile, facilitating the formation of various substituted derivatives. The compound can interact with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromoethyl)-1,1’-biphenyl is unique due to the presence of both the biphenyl moiety and the bromoethyl group. This combination allows for diverse chemical reactivity and applications in various fields, making it a valuable compound in organic synthesis and materials science.

Properties

IUPAC Name

1-(2-bromoethyl)-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWYOCFXHZSUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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